6-Methylbenzofuran

説明

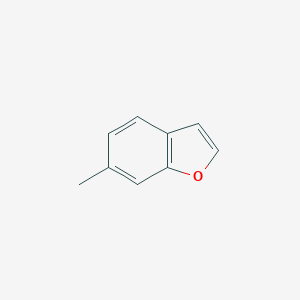

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPSBOGQLOSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168891 | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-51-7 | |

| Record name | 6-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylbenzofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Methylbenzofuran and Its Derivatives

Classical and Modern Synthetic Approaches to Benzofuran (B130515) Scaffolds

The construction of the benzofuran core, a fused system of a benzene (B151609) and a furan (B31954) ring, has been approached through various synthetic routes. These methods can be broadly classified as classical approaches, which laid the foundation for heterocyclic chemistry, and modern catalytic strategies that offer greater efficiency, selectivity, and substrate scope. rsc.orgnih.gov

The formation of the furan ring fused to a benzene nucleus is the cornerstone of benzofuran synthesis. This is predominantly achieved through intramolecular cyclization reactions, where a suitably functionalized phenol (B47542) derivative undergoes ring closure.

A prominent strategy involves the intramolecular cyclization of o-alkenylphenols . For example, 2-allylphenols can be converted to 2,3-dihydro-2-methylbenzofurans using catalysts like copper(II) triflate (Cu(OTf)₂) or silver perchlorate (B79767) (AgClO₄). acs.org Subsequent oxidation or aromatization can then yield the corresponding benzofuran. Palladium-catalyzed oxidative cyclization of o-allylphenols is another powerful method for accessing benzofuran derivatives.

Oxidative cyclization of o-hydroxystilbenes provides a direct route to 2-arylbenzofurans. This transformation can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], often in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org

Another key approach is the metal-catalyzed annulation of phenols and alkynes . The Sonogashira cross-coupling reaction between o-halophenols and terminal alkynes, followed by intramolecular cyclization, is a widely used and efficient one-pot method for synthesizing 2-substituted benzofurans. nih.govresearchgate.net This reaction is typically catalyzed by a combination of palladium and copper complexes. researchgate.net

Furthermore, the cyclodehydration of α-phenoxy ketones is a classical yet effective method. This reaction is often promoted by strong acids or reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) to afford 2,3-disubstituted benzofurans under mild conditions.

| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Product Type |

| Intramolecular Cyclization of o-Alkenylphenols | 2-Allylphenols | Cu(OTf)₂, AgClO₄, PdCl₂(CH₃CN)₂ | 2-Methyl-2,3-dihydrobenzofurans |

| Oxidative Cyclization of o-Hydroxystilbenes | 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | 2-Arylbenzofurans |

| Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | Pd/Cu catalysts (e.g., PdCl₂(PPh₃)₂, CuI) | 2-Substituted Benzofurans |

| Cyclodehydration of α-Phenoxy Ketones | α-Phenoxy Ketones | Eaton's reagent, Strong acids | 2,3-Disubstituted Benzofurans |

Complex benzofuran derivatives, particularly those with multiple specific substituents, often require multi-step synthetic sequences. These strategies allow for the precise installation of functional groups at various stages of the synthesis.

An example is the synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives . Such syntheses often begin with a suitably substituted phenol, followed by a series of reactions to build the furan ring and introduce the desired functionalities. For instance, a multi-step reaction sequence can be employed to first construct the core 2-methylbenzofuran (B1664563) ring and then introduce the acetyl and carboxylic acid groups at the desired positions through reactions like Friedel-Crafts acylation and carboxylation. researchgate.net

Another multi-step approach involves the initial synthesis of a key intermediate, such as 3-hydroxy-6-methyl-2,3-dihydrobenzofuran , which can then be dehydrated to form 6-methylbenzofuran. acs.org This dehydration is typically achieved by heating in the presence of an acid catalyst like sulfuric acid. acs.org

The synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid has been reported via a three-step process starting from 6-acetoxy-2-methylbenzofuran. This involves a Friedel-Crafts acylation with oxalyl chloride and aluminum trichloride (B1173362), followed by quenching with methanol (B129727) and subsequent hydrolysis of the acetate (B1210297) group with potassium carbonate to yield the final product.

A general overview of a multi-step synthesis is presented in the table below.

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Acylation | 6-acetoxy-2-methylbenzofuran, Oxalyl chloride | Aluminum trichloride, Dichloromethane (B109758), 0 °C to RT | Acylated intermediate |

| 2 | Quenching | Acylated intermediate | Methanol, 0 °C | Methanol-quenched intermediate |

| 3 | Hydrolysis | Methanol-quenched intermediate | Potassium carbonate, Methanol, RT | 6-hydroxy-2-methylbenzofuran-3-carboxylic acid |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot protocols have been developed for the synthesis of benzofurans.

A notable example is the palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles and sodium sulfinates. This method proceeds through a tandem reaction involving desulfinative addition and intramolecular annulation. nih.gov

Another powerful one-pot strategy involves the heteroannulation of benzoquinones . For instance, various benzofuran systems can be synthesized through the one-pot coupling of benzoquinone derivatives with cyclohexanones under acidic reflux conditions, without the need for a coupling reagent.

The Nenitzescu reaction has also been adapted for the exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran in a quantitative yield in a one-pot fashion. Furthermore, transition-metal-free one-pot processes have been developed for the synthesis of benzofuranamines at room temperature, highlighting the move towards milder and more sustainable synthetic methods.

| One-Pot Protocol | Starting Materials | Key Features |

| Palladium-Catalyzed Tandem Reaction | 2-Hydroxyarylacetonitriles, Sodium sulfinates | Desulfinative addition and intramolecular annulation. nih.gov |

| Heteroannulation of Benzoquinones | Benzoquinone derivatives, Cyclohexanones | Acid-catalyzed coupling under reflux. |

| Nenitzescu Reaction Adaptation | Not specified | Exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran. |

| Transition-Metal-Free Synthesis | Not specified | Synthesis of benzofuranamines at room temperature. |

Advanced Reaction Conditions and Techniques in this compound Synthesis

To improve the efficiency, yield, and environmental footprint of benzofuran synthesis, advanced reaction conditions and techniques have been explored. These include the use of microwave irradiation and phase-transfer catalysis to accelerate reaction rates and enhance reactivity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields.

In the context of benzofuran synthesis, microwave-enhanced procedures have been successfully applied. For example, a microwave-assisted, solventless phase-transfer catalytic (PTC) reaction has been reported for the synthesis of benzo[b]furans. This method involves the condensation of salicylaldehyde (B1680747) derivatives with esters of chloroacetic acids in the presence of a phase-transfer catalyst.

A specific application is the microwave-assisted Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) with fluorinated benzaldehydes to form chalcones, which are then cyclized with guanidine (B92328) hydrochloride under microwave irradiation to produce pyrimidine (B1678525) derivatives fused with a benzofuran ring. Another report details a microwave-enhanced procedure for the synthesis of substituted benzofurans from 2-(1-hydroxyalkyl)-phenols using a triphenylphosphine (B44618) polystyrene resin, resulting in good to high yields and purity after a simple workup.

| Reaction Type | Reactants | Catalyst/Support | Conditions | Advantages |

| Claisen-Schmidt Condensation & Cyclization | 2-Acetylbenzofuran, Fluorinated benzaldehydes, Guanidine hydrochloride | Alkaline media | Microwave irradiation | Rapid synthesis of fluorine-containing benzofuran derivatives. |

| Condensation | Salicylaldehydes, Chloroacetic acid esters | Phase-Transfer Catalyst | Microwave irradiation, Solvent-free | Clean reaction, no over-oxidation, short reaction times. |

| Cyclization | 2-(1-Hydroxyalkyl)-phenols | Triphenylphosphine polystyrene resin | Microwave irradiation | Good to high yields, simple workup. |

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur.

Tetrabutylammonium bromide (TBAB) is a commonly used and efficient phase-transfer catalyst in various organic transformations, including the synthesis of heterocyclic compounds. acs.org It is environmentally benign, low-cost, and can function in both biphasic systems and as a molten ionic liquid under solvent-free conditions. acs.org

In the synthesis of benzofurans, PTC can be employed to enhance the rate and efficiency of reactions such as the condensation of salicylaldehydes with chloroacetic acid esters. The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase, where it can react with the ester. This methodology is particularly advantageous as it can increase reaction rates and allow for milder reaction conditions. While specific examples detailing PTC conditions for the direct synthesis of this compound are not extensively documented in the provided sources, the general principles are applicable to substituted phenols, which are precursors to this compound.

Solvent-Free Reaction Methodologies

The advancement of green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions represents a significant step in this direction, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

One prominent solvent-free approach is the microwave-mediated Rap–Stoermer reaction. semanticscholar.orgresearchgate.net This method involves the reaction of salicylaldehydes with α-halo ketones under base-mediated, solvent-free conditions. For the synthesis of a this compound derivative, a 4-methylsalicylaldehyde would be treated with an appropriate α-halo ketone and a solid base like potassium carbonate. The mixture is then subjected to microwave irradiation, which efficiently drives the reaction to completion, affording the functionalized benzofuran. researchgate.net This technique avoids the need for solvent recovery and purification, reducing environmental impact and operational costs. tandfonline.com

Another approach involves the cyclization of chalcones under microwave irradiation to form fused benzofuran systems. researchgate.net These solvent-less reactions offer substantial advantages by obviating the need for expensive, toxic, and often difficult-to-remove solvents, thereby aligning with the principles of green chemistry. tandfonline.com

Table 1: Solvent-Free Synthesis of Benzofuran Derivatives

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Rap–Stoermer | Salicylaldehydes, α-Halo Ketones | K₂CO₃, Microwave, Solvent-Free | Functionalized Benzofurans | semanticscholar.orgresearchgate.net |

| Chalcone (B49325) Cyclization | Chalcones | Microwave, Solvent-Free | Fused Benzofurans | researchgate.net |

Photocyclization Techniques

Photochemical reactions offer unique pathways for the formation of complex molecular architectures that can be difficult to access through thermal methods. The synthesis of benzofurans can be achieved through the photolysis of specific precursors. For instance, β,β-diaryl vinyl bromides have been shown to undergo photolytic cyclization to furnish 2-arylbenzofurans. jocpr.com

In a typical procedure, a precursor such as a β-(o-methoxyphenyl)-β-aryl vinyl bromide is irradiated with UV light in a suitable medium like benzene. jocpr.comresearchgate.net The photochemical activation initiates an intramolecular cyclization, followed by the elimination of hydrogen bromide and demethylation to yield the 2-arylbenzofuran core. While not specifically documented for this compound, the synthesis of a 2-aryl-6-methylbenzofuran would be feasible starting from a β-(o-methoxy-4-methylphenyl) substituted vinyl bromide. This method highlights the utility of photochemical energy to drive key bond-forming events in heterocycle synthesis. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis is central to modern organic synthesis, providing efficient and selective routes to a vast array of molecules. The construction of the this compound ring system has been accomplished through various catalytic strategies, including those employing Lewis acids, transition metals, and hypervalent iodine reagents.

Role of Lewis Acid Catalysts

Lewis acids are effective catalysts for a variety of cyclization and condensation reactions leading to benzofuran derivatives. Aluminum trichloride (AlCl₃), a strong Lewis acid, has been utilized in the synthesis of functionalized 2-methylbenzofuran derivatives.

In one example, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid was synthesized from 6-acetoxy-2-methylbenzofuran. The reaction proceeds via a Friedel-Crafts acylation mechanism where a slurry of aluminum trichloride in dichloromethane is treated with oxalyl chloride, followed by the addition of the benzofuran substrate. This sequence facilitates the introduction of a carboxylic acid group at the C3 position.

Another Lewis acid-catalyzed approach enables the regioselective synthesis of benzofuranones. The reaction of 3-hydroxy-2-pyrones with nitroalkenes, catalyzed by AlCl₃ in the presence of trifluoroacetic acid (TFA), yields substituted benzofuranones. This methodology has been applied to prepare 6-methyl-5-phenylbenzofuran-2(3H)-one, demonstrating its utility in accessing complex benzofuran structures.

Table 2: Lewis Acid-Catalyzed Synthesis of this compound Derivatives

| Starting Material(s) | Lewis Acid | Co-reagent(s) | Product |

|---|---|---|---|

| 6-Acetoxy-2-methylbenzofuran | AlCl₃ | Oxalyl Chloride | 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid |

| 3-Hydroxy-5-methyl-6-phenyl-2H-pyrone, Methyl 3-nitrobut-3-enoate | AlCl₃ | TFA | 6-Methyl-5-phenylbenzofuran-2(3H)-one |

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium, copper, iron, and rhodium, are powerful tools for constructing the benzofuran skeleton through cross-coupling and annulation reactions. nih.gov

A one-pot process utilizing nonprecious transition metals has been developed for the synthesis of benzo[b]furans from 1-arylketones. This strategy was applied to the synthesis of a this compound derivative from a 3-methylphenyl-substituted 1-arylketone. The process involves two sequential iron- or copper-catalyzed steps: a regioselective halogenation of the aryl ring, followed by an intramolecular O-arylation to form the furan ring. While effective, this specific route to the 6-iodo intermediate required forcing conditions and resulted in a modest 26% yield of the final this compound product after cyclization.

Palladium and copper co-catalysis, particularly in the context of the Sonogashira coupling, is a widely used method for synthesizing 2-substituted and 2,3-disubstituted benzofurans from o-halophenols and terminal alkynes. nih.gov Microwave irradiation can enhance these reactions, leading to higher yields and shorter reaction times. nih.gov

Table 3: Transition Metal-Catalyzed Synthesis of a this compound Derivative

| Starting Material | Catalytic System | Reaction Sequence | Product | Yield |

|---|---|---|---|---|

| 3-Methylphenyl-substituted 1-arylketone | Fe(NO₃)₃·9H₂O / CuI | 1. Iron(III)-catalyzed iodination 2. Copper-catalyzed cyclization | This compound derivative | 26% |

Organocatalysis in Benzofuran Formation

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful strategy in synthetic chemistry. It offers a green and often highly enantioselective alternative to metal-based catalysis.

For the synthesis of dihydrobenzofurans, a green organocatalytic protocol has been developed involving the oxidation-cyclization of o-allylphenols. thieme-connect.com This method uses 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide (H₂O₂) as the terminal oxidant. The reaction proceeds through the epoxidation of the allyl double bond, followed by an intramolecular cyclization. This approach has been successfully applied to a variety of substituted o-allylphenols, yielding the corresponding dihydrobenzofuran products in moderate to good yields. thieme-connect.com A 4-methyl-o-allylphenol substrate, for instance, would yield a 6-methyldihydrobenzofuran derivative.

More complex fused systems, such as cyclopenta[b]benzofurans, can be constructed via enantioselective organocatalytic strategies that combine different modes of activation, such as Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization. nih.gov

Table 4: Organocatalytic Synthesis of Dihydrobenzofuran Derivatives

| Substrate Type | Catalyst | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| o-Allylphenols | 2,2,2-Trifluoroacetophenone | H₂O₂ | Dihydrobenzofurans | thieme-connect.com |

| ortho-Substituted Cinnamaldehydes | NHC / Brønsted Base | - | Cyclopenta[b]benzofurans | nih.gov |

Hypervalent Iodine(III) Reagent Mediated Synthesis

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], have gained prominence as environmentally benign and highly effective reagents and catalysts for a range of oxidative transformations. nih.gov Their ability to facilitate intramolecular cyclizations makes them particularly useful for the synthesis of heterocyclic compounds like benzofurans.

A metal-free, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an efficient route to 2-arylbenzofurans. organic-chemistry.org In this methodology, a catalytic amount (e.g., 10 mol%) of PhI(OAc)₂ is used in conjunction with a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA). The reaction is believed to proceed through the activation of the stilbene (B7821643) double bond by the iodine(III) species, forming an iodonium (B1229267) intermediate. This intermediate then undergoes intramolecular cyclization by the phenolic hydroxyl group, followed by reductive elimination to afford the benzofuran product and regenerate the active iodine(I) species, which is then re-oxidized by m-CPBA to complete the catalytic cycle. organic-chemistry.org This method is notable for its mild conditions, broad substrate scope, and avoidance of toxic transition metals. The use of ultrasonic irradiation can further accelerate the reaction, reducing times to as little as 30 minutes while maintaining high yields. organic-chemistry.org

Table 5: Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans

| Substrate Type | Catalyst | Oxidant | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Hydroxystilbenes | PhI(OAc)₂ (10 mol%) | m-CPBA | Acetonitrile, Room Temp. | 2-Arylbenzofurans | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 6 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution, a fundamental reaction where an electrophile replaces a hydrogen atom on the aromatic ring. chemicalbook.compearson.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. pearson.comstackexchange.com The electron-rich nature of the heterocyclic furan (B31954) moiety makes it the primary site for electrophilic attack over the benzene (B151609) ring.

The regioselectivity of this reaction is dictated by the relative stability of the possible intermediates. Attack at the C2 position is generally favored because the resulting positive charge can be effectively delocalized over the benzene ring, analogous to a stable benzyl (B1604629) carbocation. stackexchange.comyoutube.com Attack at the C3 position results in a sigma complex where the positive charge is adjacent to the oxygen atom, which is less favorable due to oxygen's electronegativity, although some stabilization is provided by the oxygen's lone pair of electrons. stackexchange.comyoutube.com Consequently, electrophilic substitution on an unsubstituted benzofuran yields primarily C2-substituted products. chemicalbook.com If the C2 position is already occupied, the substitution then occurs at the C3 position. chemicalbook.com When both the C2 and C3 positions are blocked, electrophilic attack will then proceed on the benzene ring, with the C5 position being the preferred site. chemicalbook.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For example, nitration of benzofuran with nitric acid and acetic anhydride (B1165640) yields 2-nitrobenzofuran. youtube.com Friedel-Crafts acylation of benzofuran derivatives with acyl chlorides in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) typically results in the formation of the 2-acylbenzofuran. researchgate.net The reactivity of the benzene ring in 6-methylbenzofuran towards electrophiles is influenced by the directing effects of both the fused furan ring and the C6-methyl group.

| Position of Attack | Intermediate Stability | Primary Product | Reference |

|---|---|---|---|

| C2 | More stable (charge delocalized onto benzene ring) | 2-Substituted Benzofuran | chemicalbook.comstackexchange.com |

| C3 | Less stable (charge adjacent to electronegative oxygen) | Minor or non-existent with C2 available | chemicalbook.comstackexchange.com |

| C5 | Preferred site on the benzene ring when C2 and C3 are occupied | 5-Substituted Benzofuran | chemicalbook.com |

Oxidation Reactions of this compound and its Derivatives

The double bond in the furan ring of this compound and its derivatives is susceptible to various oxidation reactions. These reactions can lead to ring-opened products or the formation of functionalized derivatives. researchgate.net The oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can produce a mixture of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives, with the product ratio depending on the amount of oxidant used. rsc.org

Oxidative cleavage of the benzofuran ring often proceeds through an epoxide or a dioxetane intermediate. mdpi.comrsc.org Ozonolysis, a classic example of oxidative cleavage, breaks the C2-C3 double bond. When benzofuran is treated with ozone followed by a reductive workup (e.g., with zinc), it can yield products like salicylaldehyde (B1680747) and salicylic (B10762653) acid. youtube.com Photooxygenation of 2,3-dimethylbenzofuran (B1586527) at low temperatures produces a dioxetane, which upon warming to room temperature, isomerizes to give 2-acetoxy acetophenone, an open-chain keto-ester compound. youtube.comresearchgate.net This indicates a cleavage of the furan ring. Similarly, furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in an oxygen atmosphere, forming 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.orgnih.gov

A variety of catalytic systems have been developed for the oxidation of benzofurans, often employing environmentally benign oxidants like hydrogen peroxide. mdpi.com Metalloporphyrins, particularly those of manganese (Mn) and iron (Fe), are effective biomimetic catalysts that model the action of cytochrome P450 enzymes. mdpi.comresearchgate.net The catalytic oxidation of benzofuran, 2-methylbenzofuran (B1664563), and 3-methylbenzofuran (B1293835) with hydrogen peroxide in the presence of Mn(III) porphyrins can achieve high substrate conversions (over 95%). mdpi.com The reaction is believed to proceed via the initial epoxidation of the furan ring. mdpi.com This reactive epoxide intermediate can then undergo various subsequent reactions, including rearrangement or nucleophilic attack, leading to a range of products such as salicylaldehyde. mdpi.com The exact product profile depends on the substrate's substitution pattern, the specific catalyst, and the reaction conditions. mdpi.com Other reagents, such as m-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMD), are also known to oxidize substituted benzofurans, yielding reactive epoxides that can be further transformed into ring-opened products. mdpi.com

| Catalyst/Reagent | Oxidant | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|

| Mn(III) Porphyrins | H₂O₂ | Epoxide | Salicylaldehyde, ring-opened products | mdpi.com |

| Ozone (O₃) | - | Ozonide | Salicylaldehyde, Salicylic acid | youtube.com |

| m-CPBA / DMD | - | Epoxide | Keto esters, spiroepoxides | mdpi.com |

| DDQ | - | - | Benzofurans, 2,3-Dihydrobenzofurans | rsc.org |

Reduction Reactions of this compound and its Derivatives

The furan ring of this compound can be selectively reduced, leaving the benzene ring intact. slideshare.net A common transformation is the reduction of the C2-C3 double bond to yield the corresponding 2,3-dihydrobenzofuran derivative, also known as a coumaran. slideshare.net This can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. nih.gov The reduction of benzofuran with lithium metal in liquid ammonia (B1221849) also yields the 2,3-dihydro derivative. researchgate.net Theoretical calculations have been used to understand the regioselectivity observed in the reduction of the olefinic carbons in the furanoid ring of substituted benzofurans. nih.gov

Nucleophilic Substitution Reactions

While the electron-rich benzofuran ring is less susceptible to direct nucleophilic aromatic substitution, nucleophilic substitution reactions are crucial in many synthetic routes to the benzofuran core. researchgate.net These often involve an intramolecular cyclization where a phenoxide nucleophile attacks an adjacent carbon atom bearing a suitable leaving group. nih.govacs.org For instance, the Perkin rearrangement for synthesizing benzofuran-2-carboxylic acids involves the base-catalyzed ring opening of a 3-halocoumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov Another strategy involves N-heterocyclic carbene (NHC) catalysis, where an intramolecular nucleophilic substitution occurs to construct the benzofuranone skeleton. acs.org

Rearrangement Reactions Involving this compound Precursors

Rearrangement reactions provide powerful methods for constructing the benzofuran skeleton from various precursors. One notable example is the Perkin rearrangement, which transforms 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction. nih.gov This process involves ring fission followed by an intramolecular nucleophilic substitution and cyclization. nih.gov

Another significant pathway involves the rearrangement of chalcone (B49325) derivatives. nih.gov Oxidative rearrangement of 2-hydroxychalcone (B1664081) precursors using hypervalent iodine reagents can lead to the formation of 3-acylbenzofurans. nih.gov The Claisen rearrangement of aryl propargyl ethers is also a viable route. Thermal rearrangement of an aryl propargyl ether can proceed through a stackexchange.comstackexchange.com-sigmatropic shift to form an allenic phenol (B47542) intermediate, which then undergoes nucleophilic cyclization to yield a 2-methylbenzofuran derivative. rsc.org

| Compound Name |

|---|

| This compound |

| Furan |

| Benzene |

| 2-Nitrobenzofuran |

| 2-Acylbenzofuran |

| Tin(IV) chloride |

| Nitric acid |

| Acetic anhydride |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) |

| 1-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)ethane |

| 2,3-Dihydrobenzofuran (Coumaran) |

| Salicylaldehyde |

| Salicylic acid |

| 2,3-Dimethylbenzofuran |

| 2-Acetoxy acetophenone |

| Hydrogen peroxide |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| Dimethyldioxirane (DMD) |

| Palladium on carbon (Pd/C) |

| Lithium |

| Ammonia |

| 3-Halocoumarin |

| Benzofuran-2-carboxylic acid |

| Benzofuranone |

| 2-Hydroxychalcone |

| 3-Acylbenzofuran |

| Aryl propargyl ether |

| 2-Methylbenzofuran |

Claisen Rearrangements and their Mechanisms

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, classified as a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the concerted transformation of an allyl vinyl ether or an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or a phenol, respectively, through a cyclic six-membered transition state. wikipedia.org The reaction is typically thermally initiated and proceeds intramolecularly, as confirmed by crossover experiments. wikipedia.org

In the context of benzofuran synthesis, the aromatic Claisen rearrangement of substituted allyl aryl ethers is a key strategy. For precursors to this compound, this would involve a derivative of a 4-methylphenol. A particularly relevant variation is the rearrangement of aryl propargyl ethers, which leads directly to the formation of 2-methyl-substituted benzofurans. unimi.itresearchgate.netrsc.org The process begins with the thermal rearrangement of an aryl propargyl ether, which undergoes a arkat-usa.orgarkat-usa.org-sigmatropic shift to produce a transient allenyl phenol intermediate. rsc.orgunits.it This intermediate then undergoes tautomerization and subsequent cyclization to form the stable benzofuran ring system. rsc.org

The mechanism is a concerted process governed by the principles of orbital symmetry. wikipedia.org The rate-determining step is often the initial arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, which possesses a significant activation energy barrier. rsc.org Computational studies using Density Functional Theory (DFT) have shown that for a parent aryl propargyl ether, the Gibbs free energy of activation (ΔG‡) for this step is approximately 37.9 kcal/mol in a solvent phase. rsc.org Following the rearrangement, a 1,5-sigmatropic shift or a base-mediated cyclization can lead to the final benzofuran product. rsc.org Cascade reactions have also been developed, where an initial Claisen rearrangement is followed by other transformations like a Meinwald rearrangement and dehydrative cyclization to yield polysubstituted benzofurans. acs.org

| Reaction Type | Key Intermediate | Driving Force | Typical Conditions |

|---|---|---|---|

| Aromatic Claisen Rearrangement | Cyclic six-membered transition state | Formation of a stable carbonyl or rearomatization | Thermal (>100 °C) organic-chemistry.org |

| Propargyl Claisen Rearrangement | Allenic phenol rsc.orgunits.it | Formation of stable benzofuran ring | Thermal, often in high-boiling solvents units.it |

| Gold-Catalyzed Cascade | Gold-carbene/oxonium intermediate | Catalyst-lowered activation energy | Au(I) catalyst, mild conditions nih.gov |

Sigmatropic Rearrangements in Benzofuran Formation

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. uh.edu These reactions are defined by an order [i,j], which indicates that the σ-bond moves from position nih.govnih.gov to [i,j]. uh.edu The stereochemical outcome of these concerted reactions is governed by Woodward-Hoffmann rules, which predict whether a reaction is "allowed" or "forbidden" based on the symmetry of the molecular orbitals involved. wikipedia.orgumn.edu

The formation of the benzofuran scaffold frequently involves sigmatropic rearrangements as key steps. The Claisen rearrangement, discussed previously, is the most prominent example, being a arkat-usa.orgarkat-usa.org-sigmatropic reaction. wikipedia.orgorganic-chemistry.org Another critical pericyclic reaction in this context is electrocyclization, a process where a conjugated polyene undergoes cyclization to form a ring by converting a π-bond into a σ-bond. umn.edumsu.edu For example, after an initial Claisen rearrangement of an aryl propargyl ether forms an ortho-allenyl phenol, a subsequent 6π-electrocyclization of a tautomeric intermediate can lead to the formation of the furan ring. acs.org

The stereochemistry of electrocyclic reactions is dictated by the number of π-electrons and whether the reaction is promoted thermally or photochemically. youtube.com For instance, a system with 6π electrons (a 4n+2 system, where n=1) will undergo a disrotatory ring closure under thermal conditions, meaning the terminal p-orbitals rotate in opposite directions to form the new σ-bond. youtube.com These principles ensure that the synthesis of complex, substituted benzofurans can be achieved with a high degree of stereocontrol. Besides the arkat-usa.orgarkat-usa.org shift, other sigmatropic rearrangements like unimi.itnih.gov-shifts can also play a role in the isomerization steps that follow the initial rearrangement, leading to the final aromatic product. rsc.org

Side Chain Functionalization and Derivatization

Alkylation and Acylation Reactions at the Benzofuran Core

The benzofuran ring system is generally electron-rich and susceptible to electrophilic aromatic substitution. stackexchange.compixel-online.net For this compound, the site of substitution is determined by the combined directing effects of the fused ring system and the methyl substituent. The furan ring is significantly more activated towards electrophiles than the benzene ring. stackexchange.com Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 or C3 position of the furan moiety. stackexchange.compixel-online.net The methyl group at the C6 position is a weak activating group and an ortho-, para-director for substitution on the benzene ring. libretexts.orglibretexts.org However, the strong activation provided by the furan oxygen typically directs electrophiles to the heterocyclic portion of the molecule.

Acylation of the benzofuran core, a type of Friedel-Crafts reaction, is a common method for introducing functional groups. A method using carboxylic acids as acylating agents mediated by trifluoroacetic anhydride (TFAA) allows for the regioselective formation of 2-acyl benzofurans without the need for a Lewis acid catalyst. arkat-usa.org In the case of this compound, acylation would be expected to yield the corresponding 2-acyl-6-methylbenzofuran derivative. The regioselectivity for the 2-position over the 3-position in benzofuran is attributed to the greater stability of the Wheland intermediate formed upon attack at C2, where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzyl carbocation. stackexchange.com Attack at C3 leads to a carbocation stabilized by the lone pair on the adjacent oxygen, but this is generally less favorable for benzofuran compared to indole. stackexchange.com

| Benzofuran Derivative | Acylating Agent | Conditions | Major Product | Yield |

|---|---|---|---|---|

| 5-Methylbenzofuran | 2-Bromobenzoic acid | TFAA, DCE, 70°C, 48h | (2-Bromophenyl)(5-methylbenzofuran-2-yl)methanone | 75% |

| 5-Methoxybenzofuran | 2-Bromobenzoic acid | TFAA, DCE, 70°C, 48h | (2-Bromophenyl)(5-methoxybenzofuran-2-yl)methanone | 85% |

| Benzofuran | 2-Bromobenzoic acid | TFAA, DCE, 70°C, 24h | (2-Bromophenyl)(benzofuran-2-yl)methanone | 80% |

Formation of Carboxylic Acid and Other Functionalized Derivatives

The methyl group at the 6-position of this compound serves as a synthetic handle for the introduction of other functional groups, most notably a carboxylic acid. The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental transformation in organic synthesis. organic-chemistry.org Various methods can achieve this, including metal-free aerobic oxidation initiated by blue light irradiation in the presence of carbon tetrabromide (CBr₄). organic-chemistry.org Another approach involves photoirradiation in the presence of molecular oxygen and catalytic hydrobromic acid. organic-chemistry.org These methods allow for the direct conversion of the Ar-CH₃ group to an Ar-COOH group.

The resulting benzofuran-6-carboxylic acid is a valuable intermediate. google.com For instance, it is a key component in the synthesis of certain pharmaceutical compounds. google.com Once formed, the carboxylic acid can be readily converted into a variety of other functionalized derivatives. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form amides by reacting the carboxylic acid with primary or secondary amines. researchgate.net Similarly, ester derivatives can be synthesized through Fischer esterification with an alcohol under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Microwave-assisted synthesis has also proven effective for the rapid and efficient formation of furan-containing amides and esters. researchgate.net These derivatizations allow for the exploration of the structure-activity relationships of 6-substituted benzofuran compounds in various applications.

Structure Activity Relationship Sar Studies of 6 Methylbenzofuran Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of methylbenzofuran derivatives is highly dependent on the position of the methyl group on the benzene (B151609) ring. While direct comparative studies on the complete set of methylbenzofuran isomers are limited, the available data underscores the significance of the substitution pattern. For instance, in the context of psychoactive benzofurans, the position of the aminopropyl group in isomers like 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) leads to distinct pharmacological profiles.

Substitutions on the 6-methylbenzofuran core have been shown to profoundly impact biological activity. In the realm of antimicrobial agents, the presence and nature of substituents at various positions are critical determinants of efficacy. Studies on 3-methanone-6-substituted-benzofuran derivatives have revealed that modifications at the C-6 position significantly influence their antibacterial activity and strain specificity. For example, the introduction of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity against a range of bacterial strains. In contrast, blocking this hydroxyl group can lead to a loss of activity, highlighting its importance for the pharmacological effect.

The following table summarizes the effect of substituents on the antibacterial activity of certain 6-substituted benzofuran (B130515) derivatives.

| Compound ID | C-6 Substituent | C-2 Substituent | C-3 Substituent | Biological Activity (Antibacterial) |

| 1 | -OH | Phenyl | Methanone | Good activity |

| 2 | -OH | 5-methylfuran-2-yl | Methanone | Good activity |

| 3 | -OH | 4-methoxyphenyl | Methanone | Good activity |

| 4 | -OCH3 | Phenyl | Methanone | Inactive |

Impact of Functional Group Modifications on Pharmacological Profiles

Modification of functional groups on the this compound scaffold is a key strategy for modulating the pharmacological profiles of these derivatives. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific biological targets.

The pharmacological profile can also be significantly altered by introducing different functional groups at other positions of the this compound ring. For example, derivatization of the furan (B31954) ring or the benzene ring with various pharmacophoric groups can lead to compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The nature of these functional groups, their stereochemistry, and their electronic properties all play a crucial role in determining the resulting pharmacological effects.

The table below illustrates how different functional groups on a this compound core can influence a specific biological activity.

| Derivative | R1 Substituent | R2 Substituent | Pharmacological Profile |

| A | -H | -COCH3 | Moderate Activity |

| B | -Br | -COCH3 | Enhanced Activity |

| C | -H | -COOH | Altered Activity/Target |

| D | -Br | -COOH | Potentially Synergistic Effect |

Design and Synthesis of Hybrid Benzofuran Structures

The design and synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is a contemporary approach to developing novel drugs with improved efficacy and potentially dual modes of action. This strategy, often referred to as molecular hybridization, aims to combine the therapeutic advantages of two or more different pharmacophores into a single molecule.

An example of this approach is the creation of hybrid structures combining this compound with other heterocyclic systems known for their biological activities, such as purines. For instance, 6-benzofurylpurine derivatives, where the benzofuran moiety is directly connected to the C-6 position of a purine ring, have been synthesized and evaluated for their antimycobacterial activity. These hybrids have shown potent inhibitory activity against Mycobacterium tuberculosis (MTB), demonstrating the potential of this design strategy.

Furthermore, the hybridization of this compound with amiloride, a potassium-sparing diuretic, has led to the development of potent anticancer agents. A series of 6-substituted N,N-(hexamethylene) amiloride (6-HMA)-based benzofuran derivatives were designed as inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme involved in cancer invasion and metastasis. These hybrid compounds exhibited significant cytotoxic and inhibitory activity, highlighting the synergistic effect of combining the two molecular scaffolds.

Biological Activity and Pharmacological Potential of 6 Methylbenzofuran Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 6-methylbenzofuran derivatives has been explored against a range of pathogenic bacteria and fungi. These studies highlight the influence of specific structural modifications on the antimicrobial spectrum and potency.

Antibacterial Efficacy and Mechanistic Insights

Substitutions on the benzofuran (B130515) ring, particularly at the C-6 position, have been shown to significantly influence antibacterial activity. For instance, derivatives bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activities against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 12.5 µg/mL. nih.govnih.gov

A study investigating a series of 3-methanone-6-substituted-benzofuran derivatives revealed that compounds with a hydroxyl group at C-6 exhibited broad-spectrum antibacterial activity against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov In another study, some 6-methyl-2-amino carboxylate derivatives displayed broad-spectrum antimicrobial activity with MIC values as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria. jopcr.com

Research on benzofuran derivatives isolated from the fungus Penicillium crustosum showed moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, with MIC values of 12.5 µg/mL, and against Escherichia coli with an MIC of 25 µg/mL. mdpi.com Furthermore, novel 6-hydroxybenzofuran derivatives have been synthesized and identified as good antibacterial agents. Docking studies suggest that these compounds may act as inhibitors of GlcN-6-P synthase, a key enzyme in bacterial cell wall synthesis.

Antifungal Efficacy and Molecular Interactions

Certain this compound derivatives have also been evaluated for their antifungal properties. For example, some synthesized 6-methyl-2-amino carboxylate derivatives were tested against fungal strains like Candida albicans and Aspergillus niger. jopcr.com

A specific benzofuran derivative isolated from Penicillium crustosum, which features hydroxyl groups at the C-6 and C-7 positions, demonstrated antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. mdpi.com The presence of a hydroxyl group at the C-6 position is thought to decrease polarity, potentially allowing for easier penetration of the fungal cell membrane. mdpi.com

In another study, halogenated derivatives of 3-benzofurancarboxylic acids, specifically methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, showed antifungal activity against C. albicans. researchgate.net Molecular docking studies on some [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives suggest that their antifungal activity may stem from interactions with secreted aspartic proteinase, a key fungal enzyme. nih.gov

Anticancer Activity Research

The anticancer potential of this compound derivatives has been a significant area of investigation, with numerous studies demonstrating their ability to inhibit the growth of various cancer cells and interfere with key molecular pathways involved in cancer progression.

Cytotoxic Effects on Diverse Cancer Cell Lines

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown notable cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) were tested against cell lines including SW480 (colon), SW620 (colon), HCT116 (colon), HepG2 (liver), PC3 (prostate), A549 (lung), and MDA (breast). researchgate.net

Compound 8, the brominated derivative, generally exhibited stronger anticancer potential than the chlorinated Compound 7. nih.gov It showed the most pronounced effects against HepG2 and A549 cells, with IC50 values of 3.8 ± 0.5 µM and 3.5 ± 0.6 µM, respectively. nih.gov Compound 7 was most cytotoxic against A549 cells with an IC50 value of 6.3 ± 2.5 µM. nih.gov

Furthermore, a series of 3-methylbenzofuran (B1293835) derivatives demonstrated efficient growth inhibition of non-small cell lung carcinoma A549 and NCI-H23 cell lines, with IC50 values ranging from 1.48–47.02 µM and 0.49–68.9 µM, respectively. tandfonline.com

Inhibition of Key Cancer-Related Molecular Targets (e.g., Receptor Tyrosine Kinases, Urokinase-type Plasminogen Activator System)

Beyond general cytotoxicity, research has focused on the specific molecular targets of this compound derivatives.

Receptor Tyrosine Kinases (RTKs): Certain 3-methylbenzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK involved in angiogenesis. Three particularly active compounds (designated 4b, 15a, and 16a) displayed significant VEGFR-2 inhibitory activity with IC50 values of 77.97, 132.5, and 45.4 nM, respectively. tandfonline.com This indicates a potential mechanism for their antitumor effects by disrupting the blood supply to tumors.

Urokinase-type Plasminogen Activator (uPA) System: The uPA system is crucial for cancer invasion and metastasis. nih.gov Amiloride, a compound with a structural resemblance to parts of benzofuran derivatives, is a known, albeit moderate, inhibitor of uPA. nih.gov This has spurred the development of amiloride analogs, including those incorporating a benzofuran moiety, to create more potent uPA inhibitors. nih.govmdpi.com A series of 6-N,N-(hexamethylene) amiloride (6-HMA) derivatives were synthesized, and the addition of a benzofuran group to 6-HMA was found to yield a compound with higher potency (Ki = 183 nM). nih.govmdpi.com Further modification, such as adding a fluorine atom to the benzofuran ring, increased the inhibitory activity twofold (Ki = 88 nM; IC50 = 0.43 µM). mdpi.com These findings highlight the potential of 6-substituted benzofuran derivatives to target the uPA system and thereby inhibit cancer metastasis. nih.govnih.gov

Anti-inflammatory Properties

Several this compound derivatives have demonstrated significant anti-inflammatory effects through various mechanisms, including the modulation of inflammatory cytokine production and inhibition of nitric oxide synthesis.

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to decrease the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, in cancer cell lines. nih.govresearchgate.net In HepG2 liver cancer cells, one such derivative reduced IL-6 production by as much as 87%, while another derivative caused a 67% reduction. nih.gov

In a carrageenan-induced paw edema model in rats, a classic test for anti-inflammatory activity, synthesized benzofuran derivatives showed substantial inhibition of inflammation. One compound, in particular, demonstrated a 71.10% inhibition of edema at 2 hours post-treatment, while another showed 61.55% inhibition. jopcr.com

Furthermore, benzofuran derivatives isolated from the fungus Penicillium crustosum were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Two compounds exhibited significant inhibitory effects with IC50 values of 17.31 µM and 16.5 µM, respectively, which were more potent than the positive control, celecoxib. mdpi.com

Modulation of Specific Biological Targets and Pathways

Derivatives of this compound have been investigated for their ability to modulate various biological targets and pathways, demonstrating their potential in therapeutic applications. This includes the modulation of enzyme activity, binding to specific receptors, and interacting with cellular proteins.

Glucokinase (GK) is a critical enzyme in glucose homeostasis, and its activation is a promising strategy for treating Type 2 diabetes mellitus (T2DM). researchgate.netnih.gov Glucokinase activators (GKAs) enhance the enzyme's affinity for glucose and its maximum catalytic rate, which in turn stimulates insulin secretion, increases glucose uptake by the liver, and promotes glucose metabolism. researchgate.net

Research into GKAs has led to the identification of 2-methylbenzofuran (B1664563) derivatives as promising candidates. researchgate.net These compounds are designed to allosterically activate glucokinase, thereby lowering blood glucose levels. researchgate.net One such clinical candidate is a complex benzofuran derivative, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, which was developed in an effort to create GKAs with a reduced risk of hypoglycemia. researchgate.net Structural analysis of this type of ligand in complex with glucokinase reveals key interactions, such as a dimethyl pyrimidine (B1678525) carboxamide group interacting with the side chain of tyrosine residue Y215. researchgate.net

Table 1: Example of a this compound Derivative as a Glucokinase Activator

| Compound | Target Enzyme | Therapeutic Area | Significance |

|---|---|---|---|

| N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide | Glucokinase (GK) | Type 2 Diabetes Mellitus | Identified as a clinical candidate designed to activate glucokinase with a potentially reduced risk of hypoglycemia. researchgate.net |

Melatonin receptors, specifically the MT1 and MT2 subtypes, are implicated in the regulation of circadian rhythms, and agonists of these receptors are recognized for their potential in treating depression. nih.govresearchgate.net Benzofuran derivatives have been explored as ligands for these receptors.

Quantitative structure-activity relationship (QSAR) studies have been conducted to determine the physicochemical requirements for benzofuran derivatives to bind to human MT1 and MT2 receptors. nih.gov These studies suggest that binding affinity is influenced by specific structural features. For instance, the presence of a methoxy group at the R1 position and an unsubstituted or fluoro-substituted phenyl group at the R2 position is conducive to MT1 binding affinity. nih.gov Conversely, the presence of a furyl substitution at the R3 position tends to decrease binding affinity for both MT1 and MT2 receptors. nih.gov The number of CH2 spacer units next to the R2 position also plays a role, with an increase in this number decreasing MT1 affinity while increasing MT2 binding. nih.gov This modulation of melatonin receptors by specific benzofuran structures highlights a potential pathway for developing novel antidepressant agents. nih.gov

The ability of benzofuran derivatives to interact with proteins is a key aspect of their therapeutic potential, influencing their distribution and activity within the body. encyclopedia.pub Studies have used serum albumins, such as bovine serum albumin (BSA), as model proteins to investigate these interactions. nih.gov

Research has shown that benzofuran derivatives can bind to serum albumins, which could allow these proteins to act as carriers for drug delivery. encyclopedia.pubnih.gov Techniques like circular dichroism and fluorescence spectroscopy have been used to study these binding events. nih.gov These studies reveal that the binding can alter the secondary structure of the protein. nih.gov Molecular docking studies further elucidate the binding modes, showing that some derivatives are housed within the protein's interior while others bind to the surface. nih.gov The affinity of these interactions can be quantified; for example, two 4-nitrophenyl-functionalized benzofuran derivatives, BF1 (a monofuran) and BDF1 (a difuran), showed different binding affinities to BSA. nih.gov The aromatic nature of the benzofuran ring system also allows for potential π–π stacking interactions, which can help stabilize the binding within protein structures. mdpi.com

Table 2: Binding Affinity of Benzofuran Derivatives to Bovine Serum Albumin (BSA)

| Compound | Description | Binding Affinity (kD) |

|---|---|---|

| BF1 | 4-nitrophenyl-functionalized monofuran | 28.4 ± 10.1 nM nih.gov |

| BDF1 | 4-nitrophenyl-functionalized difuran | 142.4 ± 64.6 nM nih.gov |

Studies on Metabolic Activation and Biotransformation Pathways

Understanding the metabolic fate of this compound derivatives is essential for evaluating their biological activity. Metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, transforms these compounds into various metabolites. nih.govmdpi.com

Studies on 6-(2-aminopropyl)benzofuran (6-APB) and its N-methyl derivative, 6-MAPB, have identified their primary metabolic pathways in rat urine and human liver preparations. nih.gov The biotransformation of 6-MAPB involves N-demethylation to its primary metabolite, 6-APB. nih.gov Further metabolism of these compounds leads to products such as 4-carboxymethyl-3-hydroxy amphetamine and 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov The specific CYP isoenzymes identified as being involved in the N-demethylation of 6-MAPB are CYP1A2, CYP2D6, and CYP3A4. nih.gov

The initial step in the metabolic activation of the benzofuran nucleus often involves epoxidation of the furan (B31954) ring, a reaction catalyzed by CYP enzymes. mdpi.com This reactive epoxide intermediate can then undergo various subsequent reactions. mdpi.com In the case of other aromatic amine benzofurans, such as 3-aminodibenzofuran, metabolism involves oxidation by P450 enzymes to a hydroxylamine, which is then further processed by sulfotransferases to form a reactive sulfate conjugate. nih.gov

Table 3: Metabolic Pathways of 6-Benzofuran Derivatives

| Parent Compound | Key Metabolic Pathway | Primary Metabolites | CYP Enzymes Involved |

|---|---|---|---|

| 6-MAPB | N-demethylation | 6-APB, 4-carboxymethyl-3-hydroxy methamphetamine nih.gov | CYP1A2, CYP2D6, CYP3A4 nih.gov |

| 6-APB | Hydroxylation, side-chain degradation | 4-carboxymethyl-3-hydroxy amphetamine nih.gov | Not specified |

Compound Index

Computational Chemistry and Theoretical Investigations

Molecular Electronic Structure AnalysisNo specific studies on 6-Methylbenzofuran were found.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, and different colors are used to represent the electrostatic potential values.

In MEP maps, regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For benzofuran (B130515) derivatives, MEP analysis reveals that the most significant negative potential is generally located around the oxygen atom of the furan (B31954) ring, indicating it as a primary site for electrophilic attack. semanticscholar.org The aromatic ring also exhibits regions of negative potential, making it susceptible to electrophilic substitution. The positive potential is typically found around the hydrogen atoms. In a study on a complex benzofuran derivative, the MEP map showed the most negative potential region around the oxygen and nitrogen atoms, identifying them as the binding sites for electrophilic attack. semanticscholar.org

| Color Code | Electrostatic Potential | Interpretation for this compound (Predicted) |

|---|---|---|

| Red/Yellow | Negative | Electron-rich regions, likely sites for electrophilic attack (e.g., oxygen atom, regions of the benzene (B151609) and furan rings). |

| Blue | Positive | Electron-poor regions, likely sites for nucleophilic attack (e.g., hydrogen atoms). |

| Green | Neutral | Regions of neutral potential. |

Mulliken and Natural Population Analysis (NPA) Charges

Mulliken and Natural Population Analysis (NPA) are computational methods used to calculate the partial atomic charges on the atoms within a molecule. These charges provide an indication of the electron distribution and can be used to understand a molecule's reactivity and intermolecular interactions.

Mulliken Population Analysis is a straightforward method based on the linear combination of atomic orbitals (LCAO) approach. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results.

Natural Population Analysis (NPA) is a more robust method that is less sensitive to the choice of basis set. NPA is based on the concept of Natural Bond Orbitals (NBOs) and provides a more chemically intuitive picture of charge distribution.

In computational studies of benzofuran derivatives, both Mulliken and NPA charges are often calculated to provide a comprehensive understanding of the electronic distribution. For instance, in a density functional theory (DFT) study of 2-phenylbenzofuran derivatives, both Mulliken and NPA charges were calculated. physchemres.org The oxygen atom in the benzofuran ring consistently shows a significant negative charge in both analyses, confirming its high electronegativity and role as a potential site for electrophilic attack. The carbon atoms of the benzofuran skeleton exhibit varying charges, which can be used to predict their relative reactivity.

| Atom/Region in this compound | Predicted Mulliken Charge (Illustrative) | Predicted NPA Charge (Illustrative) | Interpretation |

|---|---|---|---|

| Oxygen (O1) | -0.5 to -0.6 | -0.4 to -0.5 | Highly electronegative, significant negative charge. |

| Carbon (C2) | -0.1 to -0.2 | -0.2 to -0.3 | Varies based on position and bonding environment. |

| Methyl Group Carbons | Variable | Variable | Influences the charge distribution on the benzene ring. |

| Hydrogen Atoms | +0.1 to +0.2 | +0.2 to +0.3 | Generally carry a positive charge. |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about the potential energy surface, transition states, and reaction pathways.

Transition State (TS) Calculations

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics and mechanism of a reaction.

Computational methods, particularly DFT, are widely used to locate and characterize transition states. pku.edu.cn For reactions involving benzofuran derivatives, such as cycloadditions or substitutions, transition state calculations can reveal the concerted or stepwise nature of the mechanism and identify the rate-determining step. In a study of the [8 + 2] cycloaddition of dienylfurans, DFT calculations were used to locate the transition states for different possible reaction pathways, allowing for the determination of the most favorable mechanism. pku.edu.cn

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state indeed connects the desired reactants and products. The IRC path is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactants in one direction and to the products in the other.

IRC calculations provide a theoretical "movie" of the reaction, showing the continuous structural changes that occur as the reaction progresses. This analysis is essential for verifying the calculated transition state and for gaining a deeper understanding of the reaction dynamics.

Proton Transfer Mechanism Studies

Proton transfer is a fundamental chemical process that can occur intramolecularly or intermolecularly. Computational studies can shed light on the mechanism of proton transfer by identifying the transition states and intermediates involved.

For a molecule like this compound, proton transfer could be relevant in reactions involving acidic or basic conditions. Computational methods can be used to model the proton transfer process, for example, by considering the involvement of solvent molecules as proton shuttles. masterorganicchemistry.com These studies can determine the energy barrier for proton transfer and whether the mechanism is concerted or stepwise.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules.

DFT and time-dependent DFT (TD-DFT) methods are commonly employed to predict vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.net

In a computational study of a propolisbenzofuran B, the FT-IR vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The predicted frequencies were then compared with experimental data to assign the vibrational modes. Similarly, the 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method, and the electronic absorption spectra (UV-Vis) were calculated using TD-DFT. researchgate.net These computational approaches have also been applied to other benzofuran derivatives, demonstrating their utility in spectroscopic characterization. physchemres.org

| Spectroscopic Technique | Computational Method | Predicted Parameters for this compound (Illustrative) |

|---|---|---|

| FT-IR | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies and corresponding vibrational modes (e.g., C-H stretch, C=C stretch, C-O stretch). |

| NMR (¹H and ¹³C) | DFT with GIAO method | Chemical shifts for each unique proton and carbon atom. |

| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths, corresponding to absorption maxima (λmax). |

Theoretical NMR Chemical Shift Predictions (GIAO Approach)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach integrated with DFT to calculate NMR shielding tensors. gaussian.comyoutube.com These calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can yield theoretical ¹H and ¹³C chemical shifts that show good agreement with experimental data. researchgate.net Comparing theoretical results with experimental values helps in the precise assignment of signals and structural confirmation of this compound and its derivatives. researchgate.net The process involves optimizing the molecular geometry first, followed by the NMR calculation which provides the isotropic shielding values for each atom. These values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO method. Note: These are representative values based on theoretical calculation principles.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 145.1 | H2 | 7.55 |

| C3 | 106.8 | H3 | 6.70 |

| C3a | 128.2 | H4 | 7.30 |

| C4 | 121.5 | H5 | 7.05 |

| C5 | 124.3 | H7 | 7.40 |

| C6 | 132.9 | CH₃ | 2.45 |

| C7 | 111.4 | ||

| C7a | 154.7 |

Predicted Vibrational Wavenumbers and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies (wavenumbers). dntb.gov.ua The analysis of the Potential Energy Distribution (PED) is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes of the molecule's functional groups and skeletal framework. For benzofuran derivatives, characteristic vibrational modes include the O–H stretching in hydroxylated analogues, aromatic C–H stretching, C=C stretching of the benzene and furan rings, and various in-plane and out-of-plane bending modes. smolecule.com

Table 2: Selected Predicted Vibrational Wavenumbers and PED Assignments for this compound. Note: Data is illustrative of typical DFT calculation outputs.

| Predicted Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) Assignment | Vibrational Mode |

|---|---|---|

| 3100-3000 | >90% C-H stretch | Aromatic C-H Stretching |

| 2980-2920 | >90% C-H stretch | Methyl Group C-H Stretching |

| 1620-1580 | C=C stretch, C-C stretch | Aromatic Ring Skeletal Vibrations |

| 1460 | C-H bend | Methyl Group Asymmetric Bending |

| 1250 | C-O-C stretch, C-C stretch | Furan Ring Breathing / C-O-C Stretch |

Theoretical Electronic Absorption Spectra (Time-Dependent DFT)

The electronic properties and UV-Visible absorption spectra of molecules can be investigated using Time-Dependent Density Functional Theory (TD-DFT). sci-hub.se This method calculates the energies of electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. researchgate.net These calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). For benzofuran derivatives, TD-DFT can elucidate how substitutions on the benzofuran core affect the electronic structure and the resulting absorption spectra. sci-hub.seresearchgate.net

Table 3: Predicted Electronic Transitions for this compound via TD-DFT. Note: This table contains representative data.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 4.51 | 275 | 0.15 |

| HOMO-1 -> LUMO | 4.98 | 249 | 0.28 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including their interactions with other molecules like proteins or solvents.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates. africanjournalofbiomedicalresearch.com For derivatives of benzofuran, which are known to possess a range of biological activities, docking studies can model their interactions within the active sites of target enzymes or receptors. researchgate.netnih.gov The process involves placing the ligand in various conformations within the protein's binding site and calculating a "docking score," which represents the binding affinity, often in kcal/mol. nih.gov Analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. phytojournal.com

Table 4: Example of a Hypothetical Molecular Docking Result for a this compound Derivative. Note: Protein and results are for illustrative purposes.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Human Tyrosine Kinase | -8.5 | LYS-745 | Hydrogen Bond (with furan oxygen) |

| VAL-726 | Hydrophobic | ||

| ALA-743 | Hydrophobic |

Solvent Interaction Studies

The solvent environment can significantly influence the properties and behavior of a molecule. Computational methods can model these interactions either explicitly, by simulating individual solvent molecules, or implicitly, using a continuum model. These studies can predict how factors like solvent polarity affect the conformational stability, electronic properties, and dipole moment of this compound. sci-hub.se For instance, the presence of a hydroxyl group on a benzofuran derivative enhances its ability to form hydrogen bonds, which influences its solubility and interactions with biological molecules. smolecule.com

Prediction of Reactivity and Stability

Theoretical calculations are instrumental in predicting the chemical reactivity and kinetic stability of molecules.